![molecular formula C8H18N2O2 B026046 ethyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate CAS No. 108302-68-7](/img/structure/B26046.png)
ethyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate, commonly known as carbaryl, is a widely used insecticide. It is a white crystalline solid that is soluble in water and has a slightly bitter taste. Carbaryl is used to control pests in agriculture, forestry, and public health. It is also used in household insecticides and pet products. Carbaryl is a broad-spectrum insecticide that affects a wide range of pests, including beetles, aphids, and mites.
Wirkmechanismus
Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. This leads to the accumulation of acetylcholine, a neurotransmitter that stimulates the nervous system. The overstimulation of the nervous system leads to paralysis and death of the insect.
Biochemische Und Physiologische Effekte
Carbaryl has been shown to have a wide range of biochemical and physiological effects on insects. It affects the nervous system, the digestive system, and the reproductive system. Carbaryl also affects the metabolism of insects, which can lead to changes in their behavior and physiology.
Vorteile Und Einschränkungen Für Laborexperimente
Carbaryl is a widely used insecticide in laboratory experiments due to its effectiveness and relatively low cost. It is also relatively safe for humans and animals when used properly. However, carbaryl has some limitations in laboratory experiments. It is a broad-spectrum insecticide that affects a wide range of pests, which can make it difficult to study the effects of specific pests. It can also have non-target effects on other organisms, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
1. Development of more selective insecticides that target specific pests without affecting non-target organisms.
2. Use of alternative pest control methods, such as biological control, that are more environmentally friendly.
3. Development of new formulations of carbaryl that are more effective and less toxic.
4. Study of the long-term effects of carbaryl on the environment and non-target organisms.
5. Development of new methods for monitoring and controlling pest populations.
Conclusion:
Carbaryl is a widely used insecticide that has been extensively studied for its insecticidal properties and its effects on non-target organisms. It is a broad-spectrum insecticide that affects a wide range of pests, including those that are resistant to other insecticides. Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. While carbaryl has some limitations in laboratory experiments, it is still a valuable tool for pest control. However, there is a need for the development of more selective and environmentally friendly pest control methods in the future.
Synthesemethoden
Carbaryl is synthesized by reacting methyl isocyanate with 2-(dimethylamino)ethyl alcohol in the presence of ethyl alcohol. The resulting mixture is then heated to form carbaryl. The synthesis method is relatively simple and inexpensive, which makes carbaryl a popular choice for insect control.
Wissenschaftliche Forschungsanwendungen
Carbaryl has been extensively studied for its insecticidal properties and its effects on non-target organisms. Scientific research has shown that carbaryl is effective against a wide range of pests, including those that are resistant to other insecticides. It is also relatively safe for humans and animals when used properly.
Eigenschaften
CAS-Nummer |
108302-68-7 |
|---|---|
Produktname |
ethyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate |
Molekularformel |
C8H18N2O2 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
ethyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C8H18N2O2/c1-5-12-8(11)10(4)7-6-9(2)3/h5-7H2,1-4H3 |
InChI-Schlüssel |
UDGXPBRNTGCYIW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(C)CCN(C)C |
Kanonische SMILES |
CCOC(=O)N(C)CCN(C)C |
Synonyme |
Carbamic acid, (2-dimethylaminoethyl)methyl-, ethyl ester (6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




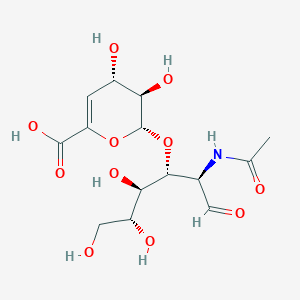
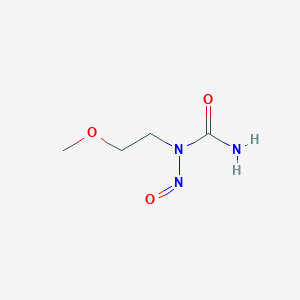
![2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one](/img/structure/B25969.png)

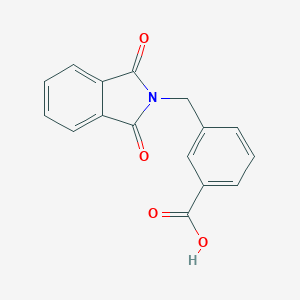
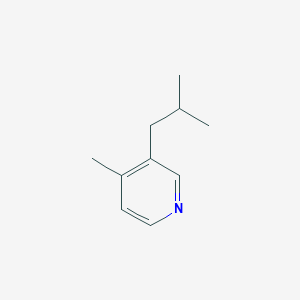
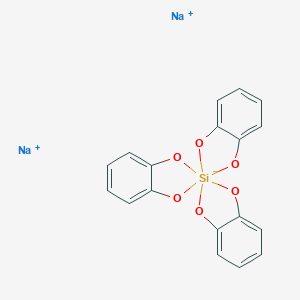
![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B25985.png)
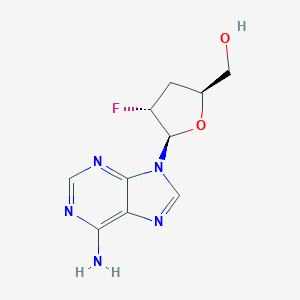

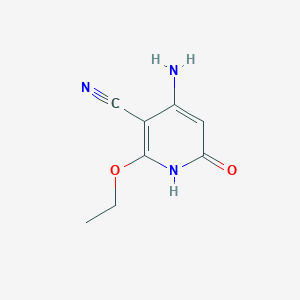
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B25991.png)
![1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-](/img/structure/B25997.png)